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Compound of Interest

Compound Name: PF-04217903

cat. No.: B1684695

An In-Depth Technical Guide to PF-04217903 and the c-Met Signaling Pathway

Introduction

The c-Met receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), form a
signaling pathway crucial for various cellular processes including proliferation, survival, motility,
and invasion.[1][2][3] Dysregulation of the HGF/c-Met axis through gene amplification,
mutation, or overexpression is implicated in the progression and metastasis of numerous
human cancers, making it a key target for therapeutic intervention.[4][5][6] PF-04217903 is a
potent and highly selective, orally bioavailable, ATP-competitive small-molecule inhibitor of the
c-Met kinase.[4][6][7] This technical guide provides a comprehensive overview of the c-Met
signaling pathway, the mechanism of action of PF-04217903, its preclinical and clinical data,
and detailed experimental protocols for its evaluation.

The c-Met Signaling Pathway

The c-Met receptor is a transmembrane tyrosine kinase.[5] Binding of its ligand, HGF, induces
receptor dimerization and autophosphorylation of key tyrosine residues (Y1234, Y1235) in the
kinase domain, followed by phosphorylation of Y1349 and Y1356 in the C-terminal
multifunctional docking site.[5][8] This activation initiates a complex network of downstream
signaling cascades.

Key downstream pathways include:

 RAS/MAPK Pathway: Activated via the recruitment of adapter proteins like GRB2 and SHC,
this pathway primarily regulates cell proliferation.[1][8]
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o PI3K/AKT Pathway: Recruited directly or through the GAB1 adapter protein, this axis is a
major driver of cell survival and proliferation.[1][8]

o STAT3 Pathway: Direct binding of STAT3 to c-Met can lead to its phosphorylation and
translocation to the nucleus, influencing tubulogenesis and invasion.[1]

» SRC/FAK Pathway: The interaction between c-Met, SRC family kinases, and Focal Adhesion
Kinase (FAK) is critical for mediating cell migration and anchorage-independent growth.[1]

Negative regulation of the pathway is crucial and occurs through mechanisms like the
recruitment of c-CBL to the Y1003 residue, which mediates receptor ubiquitination and
degradation, and the action of protein tyrosine phosphatases (PTPs).[1][9]
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Caption: The c-Met signaling pathway and the point of inhibition by PF-04217903.
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PF-04217903: Mechanism and Specificity

PF-04217903 is an ATP-competitive inhibitor that selectively binds to c-Met, thereby disrupting
the entire downstream signaling cascade.[4][6][10] This action leads to the inhibition of c-Met-
driven cellular processes, including tumor cell growth, survival, migration, and invasion.[4][6] A
key characteristic of PF-04217903 is its high selectivity; it demonstrates over 1,000-fold
selectivity for c-Met compared to a panel of more than 150-208 other kinases, making it one of
the most selective c-Met inhibitors developed.[6][10][11]

Quantitative Efficacy Data

The potency of PF-04217903 has been quantified in a variety of preclinical models, including
biochemical assays, cell-based assays, and in vivo tumor xenografts.

Table 1: In Vitro Activity of PF-04217903
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Assay Type Cell Line | Target IC50 Value Reference
Kinase Inhibition c-Met Kinase (Ki) 4.5 nM [7]
Wild-Type c-Met 3.1nM [11]
c-Met Mutant
3.1nM [11]
(H1094R)
c-Met Mutant (R988C) 6.4 nM [11]
c-Met Mutant (T1010l) 6.7 nM [11]
c-Met Mutant
>10 uM [11]
(Y1230C)
Cellular c-Met
_ A549 (NSCLC) 4.8 nM [11]
Phosphorylation
HUVEC 4.6 nM [7][10]
Cell Proliferation / )
) GTL-16 (Gastric) 12 nM [10]
Survival
H1993 (NSCLC) 30 nM [10]
HUVEC Survival 12 nM [7][10]
Clonogenic Growth LXFA 526L 16 nM [11]
LXFA 1647L 13 nM [11]
Cell Migration /
] HT29 (Colon) 7-12.5nM [10]
Invasion
NCI-H441 (Lung) 7-125nM [10]
HUVEC Matrigel
_ 27 nM [10]
Invasion
Apoptosis Induction HUVEC 7nM [10]

Table 2: In Vivo Antitumor Efficacy of PF-04217903
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Dose / Tumor Growth
Tumor Model c-Met Status o Reference
Schedule Inhibition (TGI)
GTL-16 (Gastric)  MET Amplified 10 mg/kg, QD >90% [10]
U87MG HGF/c-Met
) ) 10 mg/kg, QD 68% [10]
(Glioblastoma) Autocrine Loop
U87TMG HGF/c-Met
_ _ 30 mg/kg, QD 84% [10]
(Glioblastoma) Autocrine Loop
c-Met
HT29 (Colon) ] 50 mg/kg, QD 38% - 40% [6][10]
Overexpression
c-Met -
Colo205 (Colon) ] Not Specified 44% [10]
Overexpression
MDA-MB-231 c-Met N
] Not Specified 43% [10]
(Breast) Overexpression
c-Met -
H292 (NSCLC) Not Specified 39% [10]

Overexpression

In vivo studies demonstrate a strong, dose-dependent correlation between the administration of

PF-04217903, inhibition of c-Met phosphorylation, and antitumor efficacy.[6][10] Furthermore,

PF-04217903 exhibits potent anti-angiogenic properties, significantly reducing microvessel

density and the secretion of pro-angiogenic factors like VEGFA and IL-8 in tumor models.[7][10]

[12]

Pharmacokinetic Properties

A Phase | study in healthy human subjects provided initial pharmacokinetic data for PF-

04217903.

Table 3: Pharmacokinetic Parameters of PF-04217903 in
Humans (Single Dose, Fasted State)
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Parameter Value Notes Reference
Absorption Rapidly absorbed - [13]
_ At doses of 60 mg and
t¥2 (half-life) ~8 hours ) [13]
higher
Approx. dose- In the 4 mg to 120 mg
Exposure (AUC) ] [13]
proportional dose range

With a high-fat meal
Food Effect tmax delayed by ~3h [13]
(60 mg dose)

The drug was generally well-tolerated up to 120 mg, with dose-limiting ALT and AST elevations
observed at 240 mg.[13]

Mechanisms of Resistance

As with many targeted therapies, acquired resistance can limit the long-term efficacy of c-Met
inhibitors. Preclinical studies have identified potential mechanisms of resistance to PF-
04217903:

e Oncogene Switching: In UB7MG glioblastoma xenografts, treatment with PF-04217903 led to
a strong, dose-dependent induction of phosphorylated PDGFR[3, suggesting that tumor cells
may switch their signaling dependency to bypass c-Met inhibition.[6][10]

e Bypass Signaling: In GTL-16 cells, the emergence of an SND1-BRAF fusion has been
shown to confer resistance by activating the downstream MAPK pathway, independent of c-
Met.[14]
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Caption: Resistance to PF-04217903 via oncogene switching to PDGFR.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize PF-
04217903.
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In Vitro Evaluation In Vivo Evaluation
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Caption: Preclinical experimental workflow for evaluating a c-Met inhibitor.

Cellular c-Met Phosphorylation ELISA

o Objective: To quantify the inhibitory effect of PF-04217903 on HGF-stimulated c-Met
phosphorylation in cells.

e Protocol:

o Seed tumor cells (e.g., A549) with endogenous c-Met in 96-well plates and culture
overnight.[11]

o Replace growth medium with serum-free medium containing 0.04% BSA and incubate for
4-6 hours to serum-starve the cells.

o Add serial dilutions of PF-04217903 to the wells and incubate at 37°C for 1 hour.[11]
o Stimulate the cells with HGF (e.g., 40 ng/mL) for 20 minutes at 37°C.[11]
o Wash cells once with ice-cold HBSS supplemented with 1 mM NasVOa.[11]

o Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
[11]

o Transfer protein lysates to an ELISA plate pre-coated with a c-Met capture antibody and
incubate overnight at 4°C.[11]

o Wash the plate and add a detection antibody specific for phosphorylated tyrosine residues
(e.g., anti-phosphotyrosine-HRP).
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o Add a chemiluminescent or colorimetric substrate and measure the signal using a plate
reader.

o Calculate IC50 values by plotting the percentage of inhibition against the log concentration
of PF-04217903.

Cell Proliferation Assay

o Objective: To determine the effect of PF-04217903 on the proliferation of c-Met dependent
cancer cells.

e Protocol:

o Seed cells (e.g., GTL-16) at a low density in 96-well plates in their standard growth
medium.

o Allow cells to attach overnight.

o Treat cells with a range of concentrations of PF-04217903. For cell lines that are not
autocrine, HGF (e.g., 20 ng/mL) may be added.[12]

o Incubate for 72 hours to 4 days.[11][12]

o Assess cell viability by adding MTT or resazurin reagent and incubating for 2-4 hours.[12]
o Measure absorbance or fluorescence using a microplate reader.

o Alternatively, count cells directly using a Coulter counter.[11]

o Calculate IC50 values from dose-response curves.

In Vivo Xenograft Tumor Model Study

¢ Objective: To evaluate the antitumor efficacy of PF-04217903 in a living organism.
e Protocol:

o Implant human tumor cells (e.g., GTL-16, U87MG) subcutaneously into the flank of
athymic nude mice.
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o Monitor tumor growth until tumors reach a predetermined size (e.g., 150-200 mm?).
o Randomize mice into treatment and vehicle control groups.

o Administer PF-04217903 orally (gavage) at specified dose levels and schedules (e.g.,
once daily, QD).[10]

o Measure tumor volumes with calipers 2-3 times per week and monitor animal body weight
as a measure of toxicity.

o At the end of the study, collect tumor and plasma samples at specified time points post-
final dose for pharmacodynamic (PD) and pharmacokinetic (PK) analysis.

o For PD analysis, assess levels of phosphorylated c-Met, proliferation markers (Ki67), and
apoptosis markers (cleaved caspase-3) in tumor lysates via Western blot or
immunohistochemistry.[7][10]

Conclusion

PF-04217903 is a highly potent and selective c-Met kinase inhibitor that has demonstrated
significant antitumor and anti-angiogenic activity in a range of preclinical models.[6][7] Its
efficacy is particularly pronounced in tumors with MET gene amplification or an HGF/c-Met
autocrine loop.[6][10] While clinical development was discontinued for strategic reasons, the
comprehensive preclinical data for PF-04217903 provides valuable insights into the therapeutic
potential of targeting the c-Met pathway and highlights critical considerations such as patient
selection and potential resistance mechanisms for the development of future c-Met inhibitors.
[15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b1684695?utm_src=pdf-body
https://aacrjournals.org/mct/article/11/4/1036/91302/Sensitivity-of-Selected-Human-Tumor-Models-to-PF
https://aacrjournals.org/cancerres/article/68/9_Supplement/4841/546389/PF-04217903-a-novel-selective-c-Met-kinase
https://aacrjournals.org/mct/article/11/4/1036/91302/Sensitivity-of-Selected-Human-Tumor-Models-to-PF
https://www.benchchem.com/product/b1684695?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/22389468/
https://aacrjournals.org/cancerres/article/68/9_Supplement/4841/546389/PF-04217903-a-novel-selective-c-Met-kinase
https://pubmed.ncbi.nlm.nih.gov/22389468/
https://aacrjournals.org/mct/article/11/4/1036/91302/Sensitivity-of-Selected-Human-Tumor-Models-to-PF
https://www.benchchem.com/product/b1684695?utm_src=pdf-body
https://tlcr.amegroups.org/article/view/813/html
https://www.benchchem.com/product/b1684695?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3225017/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684695?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 2.researchgate.net [researchgate.net]

e 3. mdpi.com [mdpi.com]

e 4. Facebook [cancer.gov]

» 5. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

e 6. Sensitivity of selected human tumor models to PF-04217903, a novel selective c-Met
kinase inhibitor - PubMed [pubmed.ncbi.nim.nih.gov]

e 7. aacrjournals.org [aacrjournals.org]
o 8. researchgate.net [researchgate.net]

e 9. Figure 2 from An overview of the c-MET signaling pathway | Semantic Scholar
[semanticscholar.org]

e 10. aacrjournals.org [aacrjournals.org]

e 11. selleckchem.com [selleckchem.com]
e 12. researchgate.net [researchgate.net]
e 13. | BioWorld [bioworld.com]

e 14. abmole.com [abmole.com]

e 15. MET inhibition in lung cancer - Menis - Translational Lung Cancer Research
[tlcr.amegroups.org]

 To cite this document: BenchChem. [PF-04217903 c-Met signaling pathway]. BenchChem,
[2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684695#pf-
04217903-c-met-signaling-pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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